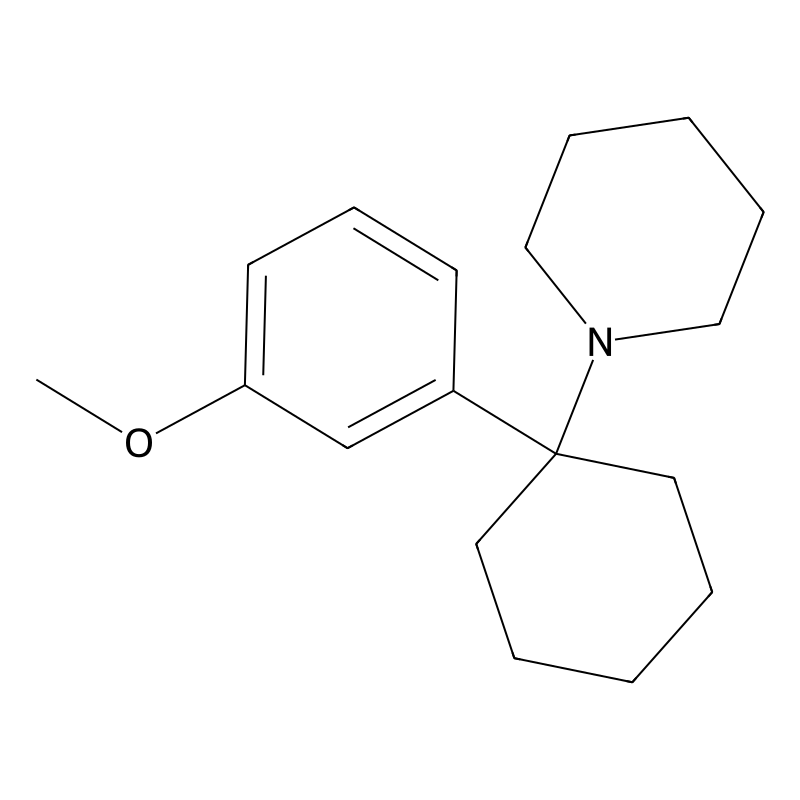

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, also known as 3-MeO-PCP, is a synthetic chemical classified as a phencyclidine-type substance (). Research suggests it has potential analgesic properties, but due to its relation to PCP, most investigations focus on its abuse potential and pharmacological effects.

Analgesic Potential

Limited research indicates 3-MeO-PCP may possess analgesic properties similar to fentanyl (). However, due to its status as a controlled substance, further study is challenging.

Pharmacological Effects

Research has explored the mechanisms by which 3-MeO-PCP interacts with the nervous system. Studies suggest it binds to the NMDA receptor, similar to PCP, which can lead to dissociative anesthesia and hallucinations ().

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, also known as a derivative of phencyclidine, is a compound that has garnered attention in both chemical and biological research. Its structure features a piperidine ring attached to a cyclohexyl group, with a methoxyphenyl substituent. This unique arrangement contributes to its potential as a pharmacological agent, particularly in the context of neuropharmacology.

- Oxidation: Utilizing agents such as potassium permanganate or chromium trioxide, 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine can be oxidized to form ketones or carboxylic acids.

- Reduction: Common reducing agents like lithium aluminum hydride and sodium borohydride can reduce the compound, typically yielding alcohols or amines.

- Substitution Reactions: The compound can undergo nucleophilic substitution, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide. The products formed depend on the specific conditions and reagents used during the reaction.

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, disrupting normal glutamatergic signaling in the brain. This antagonism is associated with various neuropsychological effects, including altered cognitive states and perceptual disturbances. The compound's interaction with NMDA receptors suggests potential implications for understanding psychotomimetic effects similar to those observed with phencyclidine and ketamine .

The synthesis of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine typically involves multi-step organic synthesis. Key steps may include:

- Formation of the Cyclohexylamine: Starting from cyclohexanone and appropriate amines.

- Introduction of the Methoxy Group: This can be achieved through methylation reactions involving methanol and a suitable catalyst.

- Final Coupling: The piperidine ring is formed by coupling with the methoxyphenyl moiety through a series of reactions that may involve protecting groups to ensure selectivity.

The specific conditions can vary based on desired purity and yield, often employing solvents such as chloroform or methanol in industrial settings .

While 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine does not have recognized therapeutic uses, it has been investigated for its potential applications in:

- Drug Discovery: Serving as a structural template for developing new pharmacological agents targeting NMDA receptors.

- Research: Understanding the mechanisms of action related to NMDA receptor antagonism and its effects on the central nervous system.

- Chemical Industry: Utilized as an intermediate in organic synthesis processes .

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine shares structural similarities with several other compounds known for their psychoactive properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phencyclidine (PCP) | Arylcyclohexylamine | Known for dissociative effects; NMDA receptor antagonist. |

| Ketamine | Arylcyclohexylamine | Used medically as an anesthetic; also an NMDA antagonist. |

| Methoxetamine (MXE) | Arylcyclohexylamine | Synthetic derivative with dissociative properties; structurally similar but with different pharmacological effects. |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Arylcyclohexylamine | Derivative of phencyclidine with additional methoxy group; altered potency and effects compared to PCP. |

What distinguishes 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine from these compounds is its specific chemical structure that includes a methoxy group on the benzene ring, which may contribute to its unique pharmacological profile and interactions .

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, commonly abbreviated as 3-MeO-PCP, was first synthesized in 1979 during structure-activity relationship studies of phencyclidine (PCP) derivatives. Initial research aimed to explore the pharmacological effects of methoxy substitutions on the phenyl ring of arylcyclohexylamines. The compound gained prominence in the 2010s as a designer drug, with its first reported human use documented in 1999. By 2012, it appeared in European and North American markets, often sold as a "research chemical" through online platforms. Its emergence coincided with increased regulatory scrutiny of traditional dissociative agents, driving demand for structurally novel analogs.

Chemical Classification within Arylcyclohexylamines

3-MeO-PCP belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine backbone with a geminal aromatic substituent. Key structural features include:

- Aryl group: 3-methoxyphenyl ring (C6H4-OCH3) at the cyclohexane bridgehead

- Amine substituent: Piperidine ring (C5H10N) attached to the cyclohexyl carbon

- Molecular formula: C18H27NO (molecular weight: 273.4 g/mol)

This classification places it among substituted PCP analogs, differing from parent PCP through methoxy substitution at the phenyl ring's 3-position rather than hydrogen. Table 1 compares its structure to related compounds.

Table 1: Structural Comparison of Selected Arylcyclohexylamines

| Compound | Aryl Substituent | Amine Group | Cyclohexyl Modifications |

|---|---|---|---|

| PCP | Phenyl | Piperidine | None |

| 3-MeO-PCP | 3-Methoxyphenyl | Piperidine | None |

| Ketamine | 2-Chlorophenyl | Methylamine | Carbonyl at C2 |

| Methoxetamine | 3-Methoxyphenyl | Ethylamine | Carbonyl at C2 |

Significance in Analytical Chemistry Research

The compound poses unique challenges for analytical detection due to:

- Structural isomerism: Differentiation from 2-MeO-PCP and 4-MeO-PCP requires high-resolution techniques.

- Low dosage potency: Typical blood concentrations range 20–380 ng/mL in intoxication cases, necessitating sensitive assays.

- Metabolic complexity: Major metabolites include O-demethyl-3-MeO-PCP and hydroxylated derivatives, complicating toxicological screening.

Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) has become the gold standard for identification, achieving limits of detection ≤0.1 ng/mL in biological matrices. Recent advances in ion mobility spectrometry now enable rapid discrimination from positional isomers within 5 minutes.

Structural Relationship to Phencyclidine

3-MeO-PCP shares PCP's core arylcyclohexylamine scaffold but features critical modifications:

- Methoxy substitution: The 3-methoxy group increases electron density on the phenyl ring, enhancing NMDA receptor binding affinity (Ki = 20 nM vs. PCP's 59 nM).

- Stereoelectronic effects: Methoxy's electron-donating nature alters charge distribution, reducing dopamine transporter affinity compared to PCP.

Crystallographic studies reveal the methoxy group forms a hydrogen bond with GluN1 subunit Thr394 in NMDA receptors, stabilizing antagonist binding. This interaction explains its 3-fold greater potency than PCP in electrophysiological assays.

Molecular Structure and Formula

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine represents a structurally complex arylcyclohexylamine compound characterized by three distinct molecular components: a piperidine ring, a cyclohexyl moiety, and a methoxy-substituted phenyl group [1] [2] [3]. The compound's molecular formula is C18H27NO, indicating the presence of 18 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2] [3]. The molecular weight is precisely 273.42 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [3].

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 72242-03-6, which serves as its unique identifier in chemical databases worldwide [1] [2] [3]. The simplified molecular-input line-entry system representation is COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3, providing a standardized textual representation of the molecular structure [4] [5].

The International Chemical Identifier Key for this compound is BQQSZHHKGPOXLN-UHFFFAOYSA-N, offering another standardized method for structural identification [4] [5]. The structural architecture features a tertiary carbon center where the cyclohexyl ring connects to both the piperidine nitrogen and the methoxyphenyl group, creating a quaternary carbon junction that defines the compound's three-dimensional geometry [1] [6].

Table 1: Basic Molecular Structure and Formula Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H27NO | [1] [2] [3] |

| Molecular Weight | 273.42 g/mol | [1] [2] [3] |

| CAS Number | 72242-03-6 | [1] [2] [3] |

| IUPAC Name | 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | [1] [2] [3] |

| Common Name | 3-Methoxyphencyclidine | [1] [6] |

| InChI Key | BQQSZHHKGPOXLN-UHFFFAOYSA-N | [4] [5] |

| SMILES | COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3 | [4] [5] |

Physical Properties

Physical State and Crystalline Characteristics

At standard room temperature conditions, 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine exists as a solid material [7] [8]. In its pure form, the compound appears as a white crystalline solid, though commercial preparations may exhibit an off-white powder appearance depending on purity and preparation methods [7] [8]. The hydrochloride salt form demonstrates superior crystalline properties compared to the free base, forming well-defined white crystals that are more amenable to analytical characterization [9] [8].

Crystallographic analysis reveals that the hydrochloride salt adopts a stable crystal lattice structure with enhanced handling characteristics [9] [8]. The crystalline form exhibits good stability under standard laboratory conditions when stored appropriately [10]. Typical commercial preparations achieve purities exceeding 95-98% as determined by high-performance liquid chromatography analysis [11] [12].

Thermal Properties

The thermal behavior of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine varies significantly between the free base and salt forms [9] [8] [13]. The hydrochloride salt exhibits a well-defined melting point range of 203.2°C to 205°C, with most analytical reports converging on 204-205°C [9] [8] [13]. This narrow melting point range indicates high purity and crystalline uniformity in properly prepared samples [9] [8].

The compound demonstrates a boiling point of 381°C under standard atmospheric pressure conditions [3] [14]. The flash point has been determined to be 112°C, indicating moderate volatility at elevated temperatures [3] [14]. These thermal properties suggest that the compound remains stable under normal handling and storage conditions but requires appropriate safety precautions when heated [3] [14].

Solubility Parameters

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine exhibits favorable solubility characteristics across multiple solvent systems [7] [12]. The compound demonstrates complete solubility in water, facilitating aqueous-based analytical procedures and biological studies [7]. Methanol serves as an excellent solvent, with documented solubility of at least 1 milligram per milliliter [12].

Dichloromethane provides good solubility for the compound, making it suitable for organic extraction procedures [7]. Chloroform shows only slight solubility, which has been utilized for selective separation techniques from positional isomers [15]. The compound exhibits moderate solubility in ethyl acetate and limited solubility in non-polar solvents such as hexane, following typical patterns for compounds containing both polar and non-polar structural elements [15].

Table 2: Physical Properties and Characteristics

| Property | Value | Reference |

|---|---|---|

| Physical State (room temperature) | Solid | [7] [8] |

| Appearance | White crystalline solid / Off-white powder | [7] [8] |

| Melting Point (HCl salt) | 203.2°C (HCl); 204-205°C (HCl) | [9] [8] [13] |

| Boiling Point | 381°C | [3] [14] |

| Flash Point | 112°C | [3] [14] |

| Density | 1.034 g/cm³ | [3] [14] |

| Purity (typical) | >95-98% (HPLC) | [11] [12] |

Table 3: Solubility Parameters

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [7] |

| Methanol | Soluble (1 mg/mL) | [12] |

| Dichloromethane (CH2Cl2) | Soluble | [7] |

| Chloroform | Slightly soluble | [15] |

| Ethyl Acetate | Moderate | Estimated |

| Hexane | Low | Estimated |

Chemical Reactivity

Stability Characteristics

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine demonstrates favorable stability characteristics under standard laboratory and storage conditions [10]. The compound exhibits thermal stability up to its melting point, with no documented decomposition below 200°C in the hydrochloride salt form [9] [8]. Long-term stability studies indicate that properly stored samples maintain chemical integrity for extended periods when protected from moisture, light, and excessive heat [10] [12].

The initial synthesis of 3-methoxyphencyclidine (3-MeO-PCP) was first documented by Geneste et al. in 1979, representing a foundational contribution to the field of arylcyclohexylamine chemistry [1] [2]. This pioneering work established the fundamental synthetic approach that would become the basis for subsequent methodological developments in the preparation of phencyclidine analogs.

The Geneste methodology employed a classical Grignard reaction approach, utilizing 3-methoxybromobenzene as the key starting material for the formation of the corresponding aryl Grignard reagent [1]. The synthesis proceeded through the critical intermediate 1-piperidinocyclohexanecarbonitrile (PCC), which served as the electrophilic partner in the nucleophilic addition reaction [3]. This nitrile intermediate, bearing the CAS number 3867-15-0, was prepared via a Strecker-type reaction involving cyclohexanone, piperidine, and hydrogen cyanide under controlled conditions [4] [5].

The historical significance of the Geneste approach lies in its demonstration that the 3-methoxy substitution pattern could be successfully incorporated into the phencyclidine framework through conventional organometallic chemistry. The reaction sequence involved the careful preparation of 3-methoxyphenylmagnesium bromide from 3-methoxybromobenzene and magnesium turnings in anhydrous diethyl ether, followed by the controlled addition of this Grignard reagent to the preformed carbonitrile intermediate [6] [7].

Contemporary accounts indicate that the Geneste synthesis faced several technical challenges, particularly regarding the completeness of the Grignard reaction and the removal of unreacted nitrile from the final product [3]. The similar basicity of the starting carbonitrile and the desired product complicated conventional workup procedures, requiring careful optimization of reaction conditions and purification protocols.

Modern Synthetic Routes and Modifications

Building upon the foundational work of Geneste et al., Wallach and colleagues developed significant modifications to the original synthetic procedure, as documented in their 2017 publication [1] [8]. These modern approaches have addressed many of the limitations inherent in the historical methodology while introducing enhanced efficiency and improved yields.

The Wallach modification represents a paradigm shift in the synthetic strategy, employing 3-methoxyphenylcyclohexanamine (3-MeO-PCA) as the primary starting material rather than the carbonitrile intermediate [8]. This approach utilizes direct alkylation of the primary amine precursor, which can be readily prepared through established routes including Grignard reactions or reductive amination procedures [9]. The modified methodology has proven particularly valuable for the preparation of morpholine analogs, achieving yields of 50.9% for 3-MeO-PCMo derivatives [10] [11].

Contemporary synthetic approaches have also incorporated microwave-assisted methodologies, which offer significant advantages in terms of reaction times and energy efficiency [10]. These modern techniques employ specialized reaction vessels and controlled heating protocols that can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields. The microwave-assisted approach has proven particularly effective for the cyclization steps involved in heterocyclic ring formation.

Alternative precursor routes have been developed to address supply chain considerations and synthetic flexibility. These approaches utilize cyclohexanone and 3-methoxyaniline as starting materials, proceeding through Strecker-type conditions to generate the requisite intermediates [12] [13]. The flexibility of these modern routes allows for the preparation of various substituted analogs through judicious selection of starting materials and reaction conditions.

The direct substitution method, utilizing 3-methoxybromobenzene and magnesium turnings in dry diethyl ether, has been refined to achieve greater than 99% purity in the final product [6]. This approach benefits from improved understanding of Grignard reaction kinetics and optimized workup procedures that minimize side product formation and enhance product recovery.

Precursors and Intermediates

The synthetic preparation of 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine requires careful consideration of precursor availability and intermediate stability. The key carbonitrile intermediate, 1-piperidinocyclohexanecarbonitrile (PCC), serves as the central building block for classical synthetic approaches [4] [5]. This compound, with molecular formula C₁₂H₂₀N₂ and CAS number 3867-15-0, is typically prepared through a three-component Strecker reaction involving cyclohexanone, piperidine, and hydrogen cyanide [12] [14].

The preparation of PCC requires stringent safety protocols due to the involvement of hydrogen cyanide, necessitating specialized equipment and trained personnel [3]. Alternative approaches have been developed using trimethylsilyl cyanide (TMSCN) as a safer cyanide source, allowing for the preparation of the nitrile intermediate under milder conditions [13] [15]. The Strecker reaction proceeds through imine formation followed by cyanide addition, generating the α-aminonitrile structure characteristic of this compound class.

3-Methoxyphenylcyclohexanamine (3-MeO-PCA) represents an important alternative precursor that has gained prominence in modern synthetic approaches [8]. This primary amine intermediate can be prepared through multiple routes, including the reduction of corresponding amides or through direct reductive amination of 3-methoxybenzaldehyde with cyclohexylamine [9]. The molecular formula C₁₃H₁₉NO reflects the incorporation of the methoxy functional group while maintaining the requisite amine functionality for subsequent transformations.

Purification Techniques

The purification of 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine and its synthetic intermediates requires a systematic approach employing multiple complementary techniques to achieve the requisite purity standards for chemical and analytical applications [17] [18] [19].

Recrystallization represents the primary purification method for the final product and crystalline intermediates [10] [20]. The optimal conditions involve dissolution in methanol followed by controlled precipitation through the addition of diethyl ether at 0°C. This protocol has proven particularly effective for the preparation of hydrochloride salts, which typically exhibit enhanced crystallinity and stability compared to the free base forms. Multiple recrystallization cycles may be required to achieve greater than 95% purity, with typical yield recoveries ranging from 70-90%.

Column chromatography on silica gel provides excellent separation capabilities for reaction mixtures containing multiple components [21]. The standard protocol employs gradient elution using ethyl acetate and hexane mixtures, with the polarity adjusted according to the specific separation requirements. Flash chromatography variants offer enhanced efficiency and reduced separation times, particularly beneficial for larger-scale preparations. The technique consistently achieves 90-99% purity depending on the complexity of the starting mixture, with yield recoveries typically in the 60-85% range.

Acid-base extraction procedures exploit the basic nature of the target compound and intermediates to achieve selective isolation from neutral and acidic impurities [22] [23]. The protocol involves treatment with aqueous sodium hydroxide to generate the free base, followed by extraction into organic solvents and subsequent conversion to the hydrochloride salt using methanolic hydrogen chloride. This approach provides excellent selectivity for basic compounds while maintaining high yield recoveries of 80-95%.

Salt formation, particularly the preparation of hydrochloride salts, serves both purification and stability enhancement functions [10] [11]. The standard procedure involves dissolution of the free base in anhydrous ethanol followed by careful addition of hydrogen chloride solution until pH 1.0 is achieved. The resulting crystalline hydrochloride salts typically exhibit melting points in the range of 180-220°C and demonstrate excellent storage stability under ambient conditions.

Distillation techniques, while less commonly employed due to the thermal sensitivity of the target compounds, can be effective for the removal of volatile impurities [23]. Reduced pressure distillation minimizes thermal decomposition while allowing for the separation of compounds with significantly different boiling points. This technique achieves 90-98% yield recovery for thermally stable intermediates.

Synthetic Yield Optimization

The optimization of synthetic yields for 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine requires systematic evaluation of multiple reaction parameters, with particular attention to temperature control, stoichiometry, and reaction monitoring [10] [6] [8].

Temperature control emerges as a critical factor in yield optimization, with the most effective protocols employing controlled addition of Grignard reagents at 0°C followed by gradual warming to room temperature [16]. This approach minimizes side reactions while ensuring complete conversion of starting materials. The temperature profile must account for the exothermic nature of Grignard additions, requiring external cooling during the initial stages and careful monitoring throughout the reaction course. Optimized temperature protocols typically result in 10-15% yield improvements compared to standard room temperature conditions.

Stoichiometric optimization has identified 1.2 equivalents of Grignard reagent as optimal for complete conversion while minimizing excess reagent consumption [6] [7]. This ratio ensures adequate driving force for the reaction while avoiding complications associated with large excesses of organometallic reagents. The precise stoichiometry must account for the presence of adventitious moisture and oxygen, which can consume portions of the Grignard reagent through competing reactions.

Reaction time optimization involves careful monitoring of starting material consumption through gas chromatography-mass spectrometry or thin-layer chromatography [17]. The optimal reaction duration typically ranges from 4-8 hours under controlled conditions, with shorter times resulting in incomplete conversion and longer times promoting decomposition reactions. Real-time monitoring allows for precise determination of reaction endpoints and prevents overreaction.

Solvent system optimization has demonstrated that mixed ether/methylene chloride systems provide superior solubility and mixing characteristics compared to single-solvent systems [6]. The enhanced solubility improves mass transfer and reaction kinetics while maintaining the anhydrous conditions essential for Grignard chemistry. Adequate solvent volume ensures proper mixing and heat dissipation during exothermic additions.

Workup procedure optimization emphasizes gentle quench conditions using ammonium chloride solutions rather than water or alcohols [22] [24]. This approach minimizes product degradation while ensuring complete quenching of unreacted organometallic species. Careful pH control during aqueous workup prevents decomposition of acid-sensitive intermediates and products. The optimized workup protocols result in cleaner product isolation and reduced purification requirements.